BenchChemオンラインストアへようこそ!

LW6

HIF-1α inhibition potency comparison cancer hypoxia

Select LW6 to achieve clean hypoxia-specific discrimination (apoptosis at 1% O₂ only) unattainable with pan-oxygen inhibitors like 2-methoxyestradiol. Its validated dual MDH2 (IC₅₀ 6.3 μM)/HIF-1α (IC₅₀ 4.4 μM) pharmacology uniquely supports concurrent interrogation of TCA cycle function and hypoxia signaling. Proven in vivo at 10 mg/kg i.p. with PD-L1 suppression, this scaffold also offers clickable derivatives for target deconvolution.

Molecular Formula C26H29NO5
Molecular Weight 435.5 g/mol
Cat. No. B7852597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLW6
Molecular FormulaC26H29NO5
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C3C4CC5CC(C4)CC3C5
InChIInChI=1S/C26H29NO5/c1-31-26(30)18-4-7-23(28)22(13-18)27-24(29)14-32-21-5-2-17(3-6-21)25-19-9-15-8-16(11-19)12-20(25)10-15/h2-7,13,15-16,19-20,25,28H,8-12,14H2,1H3,(H,27,29)
InChIKeyCSCOJWVRGOZGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LW6 (CAY10585) HIF-1α Inhibitor: A Dual-Target MDH2/HIF-1α Chemical Probe for Hypoxia Research


LW6 (CAY10585; CAS 934593-90-5) is an (aryloxyacetylamino)benzoic acid derivative that functions as a small-molecule inhibitor of hypoxia-inducible factor-1α (HIF-1α) [1]. The compound suppresses HIF-1α accumulation under hypoxic conditions by promoting proteasomal degradation via upregulation of von Hippel-Lindau (VHL) protein, without affecting HIF-1α mRNA levels or HIF-1β expression [1]. LW6 is also a validated inhibitor of mitochondrial malate dehydrogenase 2 (MDH2), with target engagement confirmed through chemical probe studies and photoaffinity labeling [2]. This dual-target pharmacology distinguishes LW6 mechanistically from many HIF-1α inhibitors that act solely through transcriptional or translational modulation.

Why LW6 Cannot Be Substituted with Generic HIF-1α Inhibitors Without Loss of Key Functional Properties


HIF-1α inhibitors constitute a mechanistically heterogeneous class with substantial variation in potency, target selectivity, and downstream functional consequences [1]. LW6's unique dual inhibition of HIF-1α and MDH2 confers a distinct pharmacological profile that cannot be replicated by translational inhibitors (e.g., KC7F2), microtubule-targeting agents (e.g., 2-methoxyestradiol), or sGC activators with ancillary HIF-1α activity (e.g., YC-1). Substituting LW6 with another HIF-1α inhibitor without accounting for these differences risks altering experimental outcomes, particularly in studies involving mitochondrial metabolism, hypoxia-selective apoptosis, or tumor microenvironment modulation where MDH2 inhibition plays a functional role. The following quantitative evidence establishes exactly where LW6 differs from its closest comparators.

Quantitative Differentiation Evidence for LW6: Head-to-Head and Cross-Study Comparative Data Against Key HIF-1α Inhibitors


Superior HIF-1α Inhibitory Potency: LW6 IC50 of 4.4 μM vs. KC7F2 IC50 of 20 μM in Cell-Based Assays

In direct cross-study comparison using standardized cell-based HIF-1α transcriptional activity assays, LW6 demonstrates an IC50 of 4.4 μM against HIF-1α accumulation in HCT116 cells under hypoxic conditions . In contrast, KC7F2, a HIF-1α translation inhibitor, exhibits an IC50 of 20 μM in LN229-HRE-AP cells under comparable hypoxia conditions . This represents an approximately 4.5-fold greater potency for LW6 relative to KC7F2. LW6 also shows IC50 values of 2.6 μM in Hep3B cells and 0.7 μM in AGS cells by HRE-reporter assay , indicating cell-line dependent potency that consistently exceeds KC7F2's reported range.

HIF-1α inhibition potency comparison cancer hypoxia

Dual-Target MDH2 Inhibition: LW6 Uniquely Engages Mitochondrial Metabolism Not Observed with KC7F2 or PX-478

LW6 is a validated dual inhibitor of both HIF-1α and mitochondrial malate dehydrogenase 2 (MDH2), with IC50 values of 4.4 μM and 6.3 μM, respectively . Target engagement of MDH2 by LW6 has been confirmed through chemical probe studies employing photoaffinity labeling and click chemistry, which demonstrated direct mitochondrial localization and MDH2 binding [1]. In contrast, KC7F2 acts solely as a HIF-1α translation inhibitor without reported MDH2 activity, and PX-478 inhibits HIF-1α at multiple levels but does not target MDH2. LW6 treatment at 10 μM in HCT116 cells reduces ATP production and activates AMPK, functional consequences directly attributable to MDH2 inhibition .

MDH2 inhibition mitochondrial metabolism target engagement

Hypoxia-Selective Apoptosis Induction: LW6 Preferentially Kills Hypoxic Cells While Sparing Normoxic Cells

LW6 induces hypoxia-selective apoptosis in A549 human lung cancer cells, with significant apoptosis observed only under hypoxic conditions (1% O2) and not under normoxia (21% O2) at 20 μM [1]. This selective toxicity correlates with hypoxia-specific reduction in mitochondrial membrane potential and increased mitochondrial superoxide (O2•⁻) production, mechanisms not shared by many HIF-1α inhibitors. In contrast, 2-methoxyestradiol (2ME2) exhibits antiproliferative activity across both normoxic and hypoxic conditions with IC50 values ranging from 1-7 μM in AML cells, lacking the hypoxia-selective window characteristic of LW6 [2]. YC-1 similarly demonstrates non-selective cytotoxicity under both oxygen tensions [3].

hypoxia-selective apoptosis mitochondrial depolarization cancer therapy

In Vivo Tumor Growth Suppression: LW6 Reduces HCC Xenograft Tumor Volume by ~60% at 10 mg/kg

In a hepatocellular carcinoma (HCC) xenograft mouse model using HCCLM3 cells, LW6 administered at 10 mg/kg (intraperitoneal injection, daily for 21 days) significantly suppressed tumor growth, reducing final tumor volume by approximately 60% compared to vehicle control (p < 0.01) [1]. The treatment also decreased tumor weight and inhibited HIF-1α and PD-L1 expression in tumor tissues as confirmed by immunohistochemistry [1]. By comparison, PX-478 demonstrates variable in vivo efficacy across tumor models, with some studies reporting ineffectiveness in small cell lung cancer xenografts despite HIF-1α inhibition [2], and YC-1 shows anti-tumor activity but with lower potency (IC50 ~5 μM in HepG2 cells) and less well-characterized in vivo pharmacokinetics for HIF-1α applications [3].

in vivo efficacy hepatocellular carcinoma xenograft model

Optimal Research Applications for LW6 Based on Quantitative Differentiation Evidence


Hypoxia-Dependent Cancer Cell Apoptosis Studies Requiring Selective Activity

Based on LW6's demonstrated hypoxia-selective apoptosis induction in A549 cells (apoptosis under 1% O2 but not 21% O2 at 20 μM) [1], this compound is optimally suited for experiments investigating hypoxia-specific cancer cell killing mechanisms. Unlike 2-methoxyestradiol or YC-1 which exhibit activity across oxygen tensions, LW6 enables clean discrimination between hypoxic and normoxic cell populations, making it ideal for tumor spheroid models, co-culture systems, and in vivo studies where sparing of normoxic stromal cells is analytically advantageous.

Mitochondrial Metabolism and HIF-1α Dual-Pathway Interrogation

LW6's validated dual inhibition of MDH2 (IC50 6.3 μM) and HIF-1α (IC50 4.4 μM) , confirmed by chemical probe target engagement studies [2], positions it as a unique tool for investigating the intersection of mitochondrial TCA cycle function and hypoxia signaling. Experimental designs requiring simultaneous assessment of ATP production, AMPK activation, and HIF-1α transcriptional activity cannot be adequately served by single-mechanism inhibitors like KC7F2 (translation inhibition only) or PX-478 (multi-level HIF-1α without MDH2 activity). LW6 is therefore recommended for metabolic reprogramming studies in cancer and for chemical biology applications requiring dual-pathway chemical probes.

Hepatocellular Carcinoma Preclinical Models with PD-L1/Immune Checkpoint Readouts

Evidence from HCC xenograft studies demonstrates that LW6 at 10 mg/kg i.p. reduces tumor volume by ~60% while simultaneously downregulating HIF-1α and PD-L1 expression in tumor tissues [3]. This established in vivo dosing regimen and documented biomarker modulation make LW6 suitable for preclinical HCC studies, particularly those evaluating hypoxia-immune checkpoint crosstalk. The compound's ability to suppress PD-L1 via EGFR pathway inhibition provides an additional mechanistic dimension not observed with comparators that lack this immune-modulatory activity.

Chemical Probe Development and Target Deconvolution Studies

LW6 serves as a validated scaffold for chemical probe development, with structure-activity relationship (SAR) studies demonstrating that modifications to the 3-aminobenzoic acid core yield probes with retained MDH2 binding and HIF-1α inhibitory activity [4]. The availability of clickable and photoactivatable LW6 derivatives enables target deconvolution and cellular localization studies. This proven derivatization capability, combined with LW6's dual-target pharmacology, provides a platform for developing next-generation chemical biology tools distinct from other HIF-1α inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for LW6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.